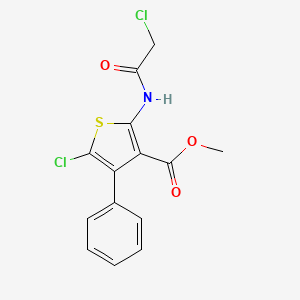

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate

Description

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate is a thiophene-based derivative characterized by a chloroacetylated amino group at position 2, a phenyl substituent at position 4, and a chlorine atom at position 5 of the thiophene ring. Its molecular formula is C₁₅H₁₂Cl₂N₂O₃S, with a molecular weight of 371.24 g/mol (calculated). The compound exhibits predicted physical properties, including a density of 1.367±0.06 g/cm³, a melting point of 107–110°C, and a boiling point of 503.0±50.0°C .

Properties

IUPAC Name |

methyl 5-chloro-2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-20-14(19)11-10(8-5-3-2-4-6-8)12(16)21-13(11)17-9(18)7-15/h2-6H,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDIUZQOZUOHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Phenyl Group: A phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Chloroacetylation: The chloroacetylamino group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenyl and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of thiophene-3-carboxylate derivatives featuring a chloroacetylamino group at position 2. Key analogues include:

Key Observations:

- Lipophilicity : The phenyl substituent in the target compound increases lipophilicity compared to alkyl or furyl substituents in analogues, which may influence membrane permeability in biological systems .

- Crystallographic Behavior : Analogues with aromatic substituents (e.g., furyl or phenyl) are more likely to exhibit π-stacking interactions, as observed in hydrogen-bonding studies .

Physicochemical Properties

- Thermal Stability : The target compound’s higher predicted boiling point (503°C) compared to analogues (e.g., 327.79 g/mol furyl derivative) suggests stronger intermolecular forces due to the phenyl group .

- Acid Dissociation (pKa): The predicted pKa of 11.88±0.70 indicates a weakly acidic NH group in the chloroacetylamino moiety, comparable to similar thiophene carbamates .

Biological Activity

Methyl 5-chloro-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Structural Characteristics

The compound is characterized by a thiophene core substituted with a chloroacetylamino group and a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 402.69 g/mol. The presence of these functional groups suggests potential reactivity and biological activity, making it an interesting candidate for further research in pharmacology and medicinal chemistry.

Research indicates that this compound exhibits various biological activities, particularly in the inhibition of specific enzymes and pathways associated with inflammation and cancer.

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which plays a critical role in inflammatory processes. In cell-free assays, similar compounds have demonstrated IC50 values ranging from 0.17 to 0.22 μM, indicating strong inhibitory potential .

- Anti-inflammatory Effects : In vivo studies have suggested that derivatives of this compound can significantly reduce inflammatory responses, as evidenced by reductions in carrageenan-induced edema in mouse models .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Substituent Effects : A systematic investigation into the effects of chloro and methyl substitutions on thiophene derivatives revealed that structural modifications can enhance biological activity, particularly against inflammatory pathways .

- Comparative Analysis : A comparative analysis of structurally similar compounds showed that variations in substituents significantly affect their pharmacological profiles. For instance, ethyl and methyl substitutions altered binding affinities and efficacy against specific targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The general synthetic pathway includes:

- Formation of Thiophene Core : Initial synthesis involves the formation of the thiophene ring through cyclization reactions.

- Substitution Reactions : Subsequent steps involve the introduction of chloroacetyl and amino groups through nucleophilic substitution reactions.

- Esterification : Finally, esterification reactions yield the methyl ester form of the compound.

This multi-step synthesis highlights the compound's complexity and potential for modification to enhance biological activity.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds, their unique aspects, and their biological activities:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Ethyl 5-bromo-2-(2-chloroacetylamino)-4-phenylthiophene-3-carboxylate | Bromo substituent | Enhanced reactivity | Potentially higher anti-inflammatory activity |

| Methyl 5-chloro-thiophene-2-carboxylic acid | Lacks amino group | Simpler structure | Lower biological activity |

| Methyl 2-(2-chloroacetylamino)-5-phenylthiophene-3-carboxylate | Different substitution pattern | Variation in properties | Moderate anti-inflammatory effects |

This table illustrates the diversity within this chemical class and underscores the unique properties of this compound, particularly its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.